molecular formula C14H9F3N6 B10943661 2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline

2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10943661
M. Wt: 318.26 g/mol
InChI Key: HWDLXNPFKMEDAX-UHFFFAOYSA-N
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Description

2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a quinazoline core fused with a triazole ring and a pyrazole moiety, which contributes to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydrazinoquinazoline with carbon disulfide, followed by treatment with potassium ethylxanthogenate. This reaction proceeds via a recyclization mechanism, resulting in the formation of the desired triazoloquinazoline compound .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the triazoloquinazoline framework.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, by binding to their active sites. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline stands out due to its specific combination of a quinazoline core with a triazole and pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H9F3N6

Molecular Weight

318.26 g/mol

IUPAC Name

2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C14H9F3N6/c1-22-11(14(15,16)17)6-10(20-22)12-19-13-8-4-2-3-5-9(8)18-7-23(13)21-12/h2-7H,1H3

InChI Key

HWDLXNPFKMEDAX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=NN3C=NC4=CC=CC=C4C3=N2)C(F)(F)F

Origin of Product

United States

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